(3-Bromomethyl-pyrrolidin-1-yl)-acetic acid
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Overview
Description
(3-Bromomethyl-pyrrolidin-1-yl)-acetic acid is a chemical compound characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromomethyl-pyrrolidin-1-yl)-acetic acid typically involves the bromination of pyrrolidine derivatives followed by acetic acid functionalization One common method includes the reaction of pyrrolidine with bromomethyl reagents under controlled conditions to introduce the bromomethyl group
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reaction.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, leading to the formation of pyrrolidine derivatives.
Addition Reactions: The acetic acid moiety can engage in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield a variety of substituted pyrrolidine derivatives.
- Oxidation reactions produce corresponding oxides or carboxylic acids.
- Reduction reactions lead to dehalogenated pyrrolidine compounds.
Scientific Research Applications
(3-Bromomethyl-pyrrolidin-1-yl)-acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The acetic acid moiety may also contribute to the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid: Similar structure but with a chlorine atom instead of bromine.
(3-Methyl-pyrrolidin-1-yl)-acetic acid: Lacks the halogen atom, leading to different reactivity.
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid: Contains a hydroxyl group instead of a halogen, affecting its chemical properties.
Uniqueness: (3-Bromomethyl-pyrrolidin-1-yl)-acetic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of novel chemical and biological tools.
Properties
IUPAC Name |
2-[3-(bromomethyl)pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGHISBDYZRSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CBr)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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